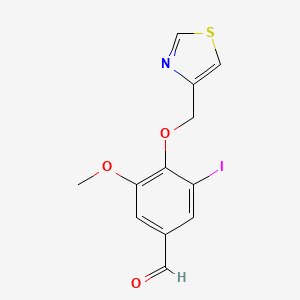

3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde

Description

3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is a benzaldehyde derivative featuring a unique substitution pattern. The compound contains:

- Thiazol-4-ylmethoxy group at position 4: Introduces a nitrogen- and sulfur-containing heterocycle, which may improve binding affinity in medicinal chemistry contexts.

- Methoxy group at position 5: Provides electron-donating effects, stabilizing the aromatic ring.

Properties

Molecular Formula |

C12H10INO3S |

|---|---|

Molecular Weight |

375.18 g/mol |

IUPAC Name |

3-iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde |

InChI |

InChI=1S/C12H10INO3S/c1-16-11-3-8(4-15)2-10(13)12(11)17-5-9-6-18-7-14-9/h2-4,6-7H,5H2,1H3 |

InChI Key |

JXTXMQMFETWUSE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OCC2=CSC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.

Aldehyde Formation: The aldehyde group is typically introduced through an oxidation reaction of a corresponding alcohol or through a formylation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group in 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Oxidation: Formation of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

Reduction: Formation of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzyl alcohol.

Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is primarily used in proteomics research Its unique structure allows it to interact with various proteins and enzymes, making it a valuable tool for studying protein function and interactions

Mechanism of Action

The exact mechanism of action of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogen at Position 3: The iodo group in the target compound increases molecular weight and reactivity compared to the chloro analog . Iodine’s larger atomic radius may enhance steric effects and influence binding in drug-receptor interactions. Thiazole vs. In contrast, the propynyloxy group in ’s compound offers a terminal alkyne for modular synthesis (e.g., click chemistry) .

Physicochemical Properties: The iodo-propynyloxy analog () has a molecular weight of 316.09 g/mol, while the thiazole-containing analogs likely exceed this due to the heterocycle’s additional atoms (e.g., sulfur, nitrogen) .

Biological Activity

3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications, particularly against various diseases.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzaldehyde core substituted with a methoxy group and a thiazole moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing thiazole and methoxy groups exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This section summarizes the key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives possess notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Other Thiazole Derivatives | Various Strains | Ranges from 16 to 128 µg/mL |

Anticancer Activity

Research has highlighted the potential anticancer properties of thiazole-containing compounds. For instance, derivatives have been shown to induce apoptosis in cancer cells, inhibit tumor growth, and affect cell cycle progression.

Case Study:

A study investigated the effects of thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of proliferation signals.

Anti-inflammatory Activity

Thiazole derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

Table 2: Anti-inflammatory Effects of Thiazole Derivatives

| Compound Name | Assay Type | Result |

|---|---|---|

| This compound | TNF-alpha Inhibition | IC50 = 50 µM |

| IL-6 Production | Decreased by 40% at 100 µM |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the thiazole ring enhances its binding affinity to various enzymes and receptors involved in disease pathogenesis.

Molecular Docking Studies

Molecular docking studies have indicated that this compound can effectively bind to targets such as kinases and enzymes involved in inflammatory responses. These interactions suggest a promising pathway for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.